CMPD1

Beschreibung

Structure

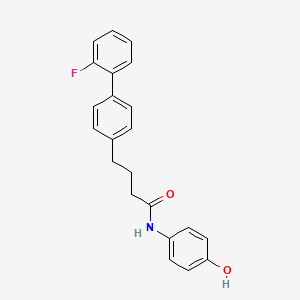

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FNO2/c23-21-6-2-1-5-20(21)17-10-8-16(9-11-17)4-3-7-22(26)24-18-12-14-19(25)15-13-18/h1-2,5-6,8-15,25H,3-4,7H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYAQBDIXCVKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464220 | |

| Record name | MK2a Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41179-33-3 | |

| Record name | MK2a Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual-Pronged Attack of CMPD1 on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMPD1 has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. Initially identified as an inhibitor of the p38-mediated activation of MAPK-activated protein kinase 2 (MK2), subsequent research has revealed its role as a microtubule-targeting agent. This dual functionality allows this compound to effectively induce cell cycle arrest, trigger apoptosis, and inhibit cell proliferation and invasion in a variety of cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound exerts its anti-cancer effects primarily through two interconnected mechanisms: disruption of microtubule dynamics and inhibition of the p38/MK2 signaling pathway, which converges to induce G2/M cell cycle arrest and apoptosis. In certain cancer types, such as gastric cancer, downregulation of the oncoprotein c-Myc has also been identified as a key downstream event.[1]

Microtubule Depolymerization

A significant component of this compound's cytotoxic activity is its ability to interfere with microtubule polymerization.[2] This action is independent of its MK2 inhibitory function.[2] By disrupting the microtubule network, this compound leads to defective mitotic spindle formation, ultimately causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] This effect is particularly potent in cancer cells, with concentrations as low as 10 nM being sufficient to induce irreversible mitotic defects in breast cancer cells, while showing minimal toxicity to non-transformed cells.[3]

Induction of G2/M Cell Cycle Arrest

This compound consistently induces a robust G2/M phase cell cycle arrest in various cancer cell lines, including gastric, glioblastoma, and breast cancer.[1][3] In MKN-45 gastric cancer cells, treatment with this compound at concentrations of 0.1, 0.3, and 1 µM resulted in an increase in the G2/M population to 21.3%, 29%, and 67.7%, respectively, compared to 14.1% in control cells.[1] This arrest is a direct consequence of microtubule disruption and prevents cancer cells from proceeding through mitosis.

Apoptosis Induction

Following cell cycle arrest, this compound triggers programmed cell death (apoptosis). This is mediated through the intrinsic apoptotic pathway, characterized by changes in the expression of Bcl-2 family proteins. This compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm and the subsequent cleavage of PARP, a hallmark of apoptosis.[1]

Downregulation of c-Myc

In human gastric cancer cells, this compound has been shown to downregulate the expression of the oncogene c-Myc in a dose-dependent manner.[1] The c-Myc protein is a critical regulator of cell proliferation and growth, and its inhibition is a key aspect of this compound's anti-proliferative effects in this cancer type.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| U87 | Glioblastoma | ~1-5 µM | [3] |

| MKN-45 | Gastric Cancer | Effective at 300 nM for proliferation inhibition | [3] |

| SGC7901 | Gastric Cancer | Effective at 300 nM for proliferation inhibition | [3] |

| MDA-MB-231 | Breast Cancer | 10 nM sufficient for mitotic defects | [3] |

| CAL-51 | Breast Cancer | Not explicitly stated |

Table 2: Effect of this compound on Apoptosis in MKN-45 Gastric Cancer Cells

| This compound Concentration (µM) | % Apoptotic Cells (24h) | % Apoptotic Cells (48h) |

| 0.3 | 6.42 | 11.3 |

| 1 | 13.9 | 58.5 |

| 3 | 14.0 | 61.5 |

| 10 | 13.1 | 43.0 |

| Data from Li et al.[1] |

Table 3: Effect of this compound on Cell Cycle Distribution in MKN-45 Gastric Cancer Cells (24h)

| This compound Concentration (µM) | % Cells in G2/M Phase |

| 0 (Control) | 14.1 |

| 0.1 | 21.3 |

| 0.3 | 29.0 |

| 1 | 67.7 |

| Data from Li et al.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation (Colony Formation Assay)

This assay assesses the long-term proliferative capacity of cancer cells following treatment with this compound.

-

Cell Seeding: Plate single-cell suspensions of cancer cells (e.g., MKN-45, SGC7901) in 6-well plates at a low density (e.g., 300 cells/well).

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 100, 300, 1000 nM).

-

Incubation: Incubate the plates for 7-10 days in a humidified incubator at 37°C with 5% CO2, allowing colonies to form.

-

Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.

-

Quantification: After washing and drying, count the number of colonies (typically defined as >50 cells). The colony formation rate is calculated as (number of colonies / number of seeded cells) x 100%.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Culture and Treatment: Seed cells (e.g., MKN-45) in 6-well plates (5 x 10^5 cells/well) and treat with various concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) for 24 and 48 hours.[1]

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (PI Staining by Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protein Expression Analysis (Western Blot)

This technique is used to detect changes in the levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cytochrome c, c-Myc, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Analyze the band intensities using densitometry software and normalize to a loading control like β-actin.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of microtubules from purified tubulin.

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., from porcine brain), GTP, and a polymerization buffer.

-

Compound Addition: Add various concentrations of this compound, a positive control (e.g., paclitaxel), and a negative control (e.g., DMSO) to the wells.

-

Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm over time using a plate reader. The rate and extent of polymerization can be quantified from the resulting curves.[2]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound Signaling Pathways in Cancer Cells.

Caption: Apoptosis Assay Experimental Workflow.

Caption: Western Blot Experimental Workflow.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for various cancers due to its unique dual mechanism of action. By simultaneously targeting microtubule dynamics and key signaling pathways like p38/MK2 and c-Myc, this compound effectively halts cancer cell proliferation and induces apoptosis. The provided data and protocols in this guide serve as a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular interactions of this compound with tubulin and further exploring its efficacy in in vivo models for a broader range of cancers.

References

- 1. This compound inhibited human gastric cancer cell proliferation by inducing apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The impact of C-MYC gene expression on gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Function of CMPD1: From a Kinase Inhibitor to a Microtubule-Targeting Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CMPD1, initially characterized as a selective, non-ATP-competitive inhibitor of p38α-mediated MAPK-activated protein kinase 2 (MK2) phosphorylation, has emerged as a compound with a compelling dual mechanism of action. While it demonstrates inhibitory effects on the p38 MAPK/MK2 signaling pathway, a substantial body of evidence now indicates that its potent cytotoxic and anti-proliferative effects in various cancer cell lines, particularly glioblastoma and breast cancer, are primarily attributable to its function as a microtubule-depolymerizing agent. This guide provides a comprehensive technical overview of this compound, detailing its functions, mechanisms of action, and the experimental protocols used to elucidate its activities.

Core Functions and Mechanism of Action

This compound was first identified as an allosteric inhibitor that selectively blocks the phosphorylation of MK2 by p38α MAPK, with an apparent inhibition constant (Ki) of 330 nM[1][2]. This inhibition is substrate-selective, as this compound does not prevent p38α from phosphorylating other substrates like MBP and ATF-2[1][2].

However, subsequent research has revealed that the cytotoxic effects of this compound in cancer cells occur at concentrations that do not inhibit the MK2 pathway[3][4]. Instead, this compound acts as a potent microtubule-destabilizing agent. This activity leads to the disruption of the microtubule network, causing a robust G2/M phase cell cycle arrest, mitotic spindle defects, and eventual induction of apoptosis[3][5][6]. Interestingly, at higher concentrations (1 and 5 μM), this compound has been observed to induce the phosphorylation of p38 MAPK and MK2, a paradoxical effect likely resulting from the cellular stress caused by microtubule depolymerization[3].

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

| Parameter | Value | Target/System | Reference |

| Apparent K | 330 nM | p38α-mediated MK2a phosphorylation | [1][2] |

| IC | 11 nM | CDK4 (Cyclin-Dependent Kinase 4) | [5] |

| IC | 16 nM | CDK6 (Cyclin-Dependent Kinase 6) | [5] |

Table 1: Inhibitory Constants of this compound

| Cell Line | Cancer Type | IC | Assay Duration | Reference |

| U87 | Glioblastoma | ~2.5 µM | 72 hours | [3] |

| U251 | Glioblastoma | ~1.5 µM | 72 hours | [3] |

| A172 | Glioblastoma | ~3 µM | 72 hours | [3] |

| MKN-45 | Gastric Cancer | < 300 nM | Not Specified | [5] |

| SGC7901 | Gastric Cancer | < 300 nM | Not Specified | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~10 nM (for mitotic defects) | Not Specified | [1][2] |

Table 2: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

Signaling Pathways Modulated by this compound

This compound's dual mechanism of action impacts two distinct and critical cellular signaling pathways.

The p38 MAPK/MK2 Signaling Pathway (Intended Target)

This compound was designed to inhibit the activation of MK2 by p38 MAPK. This pathway is a key regulator of cellular responses to stress, inflammation, and DNA damage[7].

Caption: Intended inhibitory action of this compound on the p38 MAPK/MK2 signaling cascade.

Microtubule Dynamics and Mitotic Progression (Primary Cytotoxic Mechanism)

The primary mechanism of this compound-induced cytotoxicity is its interference with microtubule dynamics. By promoting microtubule depolymerization, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis[3][5][6].

Caption: The microtubule-depolymerizing effect of this compound leading to mitotic arrest and apoptosis.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the function of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of microtubules from purified tubulin.

Protocol:

-

Reagents: Purified tubulin (e.g., from porcine brain), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl

2, 0.5 mM EGTA), this compound, and control compounds (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer)[5][8][9]. -

Procedure:

-

On ice, prepare reaction mixtures containing tubulin in polymerization buffer with GTP.

-

Add this compound or control compounds at various concentrations.

-

Transfer the reactions to a pre-warmed 37°C microplate reader.

-

Monitor the change in absorbance at 340 nm over time (typically 60 minutes) in kinetic mode[8]. An increase in absorbance indicates microtubule polymerization.

-

-

Analysis: Compare the polymerization curves of this compound-treated samples to controls. A decrease in the rate and extent of polymerization indicates a microtubule-destabilizing effect[5].

Cell Cycle Analysis via Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following this compound treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., U87 glioblastoma cells) and treat with various concentrations of this compound (e.g., 1 and 5 µM) or vehicle control for a specified duration (e.g., 48 hours)[3].

-

Cell Preparation:

-

Staining:

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[10].

Apoptosis Assay using Annexin V Staining

This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound for the desired time and concentration.

-

Staining:

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI)[14].

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells promptly by flow cytometry.

-

Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[14].

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for characterizing the dual functions of this compound.

Caption: A logical workflow for the experimental characterization of this compound.

Conclusion

This compound presents a fascinating case of a molecule with a dual mechanism of action. While initially developed as a specific inhibitor of the p38/MK2 signaling pathway, its primary and more potent anti-cancer activity stems from its ability to depolymerize microtubules. This leads to mitotic arrest and apoptosis in cancer cells at concentrations where MK2 inhibition is not observed. For researchers and drug development professionals, it is critical to consider both the on-target (kinase inhibition) and the off-target (microtubule disruption) effects of this compound in experimental design and data interpretation. The pronounced cytotoxicity via microtubule targeting suggests that this compound and its analogs may hold greater promise as microtubule-destabilizing agents rather than as specific MK2 inhibitors for cancer therapy.

References

- 1. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]

- 2. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

CMPD1: A Technical Guide to a Selective MK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMPD1 is a widely recognized compound in cellular biology and pharmacology, primarily identified as a selective, non-ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2). This technical guide provides an in-depth overview of this compound, including its mechanism of action, its role in the p38 MAPK/MK2 signaling pathway, and its significant off-target effects. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction to this compound

This compound was initially characterized as a potent and selective inhibitor of the p38 MAPK-mediated phosphorylation of MK2, a critical kinase involved in inflammatory responses and cell cycle regulation. Unlike many kinase inhibitors that compete with ATP for the enzyme's active site, this compound exhibits a non-ATP-competitive mechanism of action, which theoretically offers a higher degree of selectivity.[1] However, subsequent research has revealed that many of the cytotoxic effects of this compound observed in cancer cell lines are independent of its MK2 inhibitory activity and are instead attributable to its interaction with tubulin.[2][3] This dual activity makes this compound a complex but interesting tool for studying cellular processes.

The p38 MAPK/MK2 Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[4][5] Upon activation, p38 MAPK phosphorylates and activates several downstream targets, with MK2 being a major substrate.[6] Activated MK2, in turn, phosphorylates a range of proteins, including heat shock protein 27 (Hsp27), which is involved in actin cytoskeleton remodeling and cell migration.[7] This pathway plays a crucial role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-6.[5][7]

Signaling Pathway Diagram

Caption: The p38 MAPK/MK2 signaling cascade.

Mechanism of Action of this compound

Selective Inhibition of MK2

This compound acts as a selective inhibitor of MK2 by binding to a site distinct from the ATP-binding pocket, thereby preventing its phosphorylation and activation by p38 MAPK.[1] This non-ATP-competitive mechanism is a key feature that distinguishes it from many other kinase inhibitors.

Off-Target Effect: Tubulin Depolymerization

Contrary to its initial description, a significant body of evidence now indicates that the cytotoxic effects of this compound in glioblastoma and breast cancer cells are not due to its inhibition of MK2.[2][3] Instead, this compound has been shown to act as a microtubule-destabilizing agent, inhibiting tubulin polymerization.[2][8] This leads to mitotic arrest and apoptosis in cancer cells.[1][3]

Logical Relationship Diagram

Caption: Dual mechanisms of action of this compound.

Quantitative Data

Table 1: Inhibitory Activity of this compound

| Target | Parameter | Value | Notes |

| MK2 | Kiapp | 330 nM | Non-ATP-competitive inhibition of p38-mediated phosphorylation.[1] |

Table 2: Cytotoxic Activity of this compound in Glioblastoma Cell Lines

| Cell Line | Parameter | Value (µM) |

| U87 | EC50 | ~1 |

| U87-EGFRvIII | EC50 | ~1 |

| A172 | EC50 | ~1 |

| U251 | EC50 | ~1 |

| Data from a 72-hour AlamarBlue cell viability assay.[3] |

Experimental Protocols

In Vitro MK2 Kinase Assay (Non-ATP-Competitive)

This protocol is a representative method for determining the inhibitory activity of a non-ATP-competitive inhibitor like this compound on MK2.

Objective: To measure the ability of this compound to inhibit the p38-mediated phosphorylation of MK2.

Materials:

-

Recombinant active p38 MAPK

-

Recombinant inactive MK2

-

Recombinant Hsp27 (as substrate for MK2)

-

This compound

-

ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

-

[γ-32P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Phosphocellulose paper or 96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a reaction mixture containing p38 MAPK and inactive MK2 in kinase buffer.

-

Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if using radiometric detection) and the MK2 substrate (Hsp27).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify the phosphorylation of Hsp27. For radiometric assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-32P]ATP and measuring the remaining radioactivity using a scintillation counter. For ADP-Glo™, follow the manufacturer's protocol to measure luminescence, which is proportional to ADP production.

-

To confirm the non-ATP-competitive mechanism, the assay can be repeated with varying concentrations of ATP. The IC50 of a non-ATP-competitive inhibitor should not be significantly affected by the ATP concentration.

Experimental Workflow Diagram

Caption: Workflow for an in vitro MK2 kinase inhibition assay.

Tubulin Polymerization Assay

This protocol describes a method to assess the effect of this compound on tubulin polymerization in vitro.

Objective: To determine if this compound inhibits the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

This compound

-

Paclitaxel (stabilizing control)

-

Vinblastine (destabilizing control)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP

-

96-well plate

-

Spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

Procedure:

-

On ice, prepare a solution of tubulin in polymerization buffer.

-

Add varying concentrations of this compound, paclitaxel, or vinblastine to the tubulin solution.

-

Add GTP to initiate polymerization.

-

Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate.

-

Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes) at 37°C. An increase in absorbance indicates microtubule formation.

-

Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.

Western Blot for Phospho-Hsp27

This protocol outlines the detection of phosphorylated Hsp27 in cell lysates by Western blotting to assess the cellular activity of MK2 inhibitors.

Objective: To determine the effect of this compound on the phosphorylation of Hsp27 in cells.

Materials:

-

Cell culture reagents

-

This compound

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Hsp27 (Ser82), anti-total-Hsp27, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with this compound for the desired time and concentration.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Hsp27 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total Hsp27 and a loading control like β-actin.

In Vivo Studies

This compound has been shown to inhibit tumor growth in vivo in xenograft models of breast cancer.[9] However, specific dosing regimens from publicly available literature are not extensively detailed. In general, for in vivo studies in mice, the formulation and dosage of a compound like this compound would need to be empirically determined, taking into account its solubility, stability, and potential toxicity. Administration could be via intraperitoneal (i.p.) injection or oral gavage, with a dosing schedule that maintains a therapeutic concentration at the tumor site.

Conclusion

This compound is a valuable research tool with a complex pharmacological profile. While it is a selective, non-ATP-competitive inhibitor of MK2, its potent anti-cancer effects in several models are primarily attributed to its off-target activity as a tubulin depolymerizing agent. Researchers using this compound should be aware of this dual mechanism of action and design their experiments accordingly to correctly interpret their findings. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for the effective utilization of this compound in a research setting.

References

- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro kinase assay [protocols.io]

- 7. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. onclive.com [onclive.com]

CMPD1: A Dual-Targeting Agent Shifting from Kinase Inhibition to Microtubule Disruption

An In-Depth Technical Guide on the Tubulin Polymerization Inhibition Activity of CMPD1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, initially developed as a non-ATP-competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), has emerged as a potent inhibitor of tubulin polymerization. This dual activity has garnered significant interest in its potential as an anticancer agent. Mechanistic studies have revealed that the cytotoxic effects of this compound are largely independent of its MK2 inhibitory function and are instead primarily driven by its ability to disrupt microtubule dynamics. This leads to a cascade of cellular events including G2/M phase cell cycle arrest, defective mitotic spindle formation, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to the tubulin polymerization inhibition activity of this compound.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by alternating phases of polymerization and depolymerization, makes them a key target for anticancer drug development. Agents that interfere with tubulin polymerization can be broadly categorized as microtubule-stabilizing or -destabilizing agents. This compound has been identified as a novel tubulin-depolymerizing agent, exhibiting a mechanism of action that leads to the disruption of the microtubule network.[1][2] Although initially designed as an allosteric inhibitor of MK2, a downstream substrate of p38 MAPK, subsequent research has demonstrated that its potent cytotoxic and anti-proliferative effects in cancer cells are primarily a result of its off-target activity on tubulin.[1][2]

Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its anticancer effects by directly interfering with the assembly of microtubules. In vitro studies have shown that this compound inhibits the polymerization of tubulin in a concentration-dependent manner.[1][2] This disruption of microtubule dynamics leads to a series of downstream cellular consequences.

Cellular Effects

-

G2/M Cell Cycle Arrest: By disrupting the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, this compound causes cells to arrest in the G2/M phase of the cell cycle.[3][4][5] This has been observed in various cancer cell lines, including those from gastric and breast cancers.[3][5]

-

Apoptosis Induction: Prolonged G2/M arrest and cellular stress induced by microtubule disruption trigger the intrinsic apoptotic pathway. This is characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, leading to cytochrome c release and subsequent activation of caspases.[3]

-

Defective Mitotic Spindle Formation: Immunofluorescence studies have visually confirmed that treatment with this compound leads to profound disturbances in the microtubule network and the formation of defective mitotic spindles, similar to the effects of other known microtubule-destabilizing agents like vinblastine.[1]

The following diagram illustrates the proposed signaling pathway and mechanism of action of this compound as a tubulin polymerization inhibitor.

Caption: Signaling pathway of this compound-induced tubulin depolymerization and apoptosis.

Quantitative Data

The potency of this compound has been evaluated in various cancer cell lines, with key quantitative metrics summarized below.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Metric | Value | Reference |

| U87 | Glioblastoma | Cell Viability | EC50 | 0.61 µM | [2] |

| MKN-45 | Gastric Cancer | Apoptosis (48h) | % Apoptosis at 1 µM | 58.5% | [3] |

| SGC7901 | Gastric Cancer | Colony Formation | Significant Inhibition | Dose-dependent | [3] |

| MDA-MB-231 | Breast Cancer | Cell Viability | IC50 | 0.21 µM | [5] |

| CAL-51 | Breast Cancer | Cell Viability | IC50 | Not specified | [5] |

Table 2: Comparative Efficacy of this compound and Other Tubulin Inhibitors in U87 Glioblastoma Cells

| Compound | Target | EC50 | Reference |

| This compound | Tubulin | 0.61 µM | [2] |

| Paclitaxel | Tubulin | 13.1 nM | [2] |

| Vinblastine | Tubulin | 1.21 nM | [2] |

Note: While this compound is less potent than established clinical tubulin inhibitors, it has shown selective toxicity towards glioblastoma cells over normal astrocytes.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the tubulin-inhibiting properties of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm as microtubules form.[6][7] Alternatively, a fluorescence-based method can be used where a fluorescent reporter binds preferentially to polymerized tubulin.[8]

Typical Protocol:

-

Reagents: Purified tubulin (e.g., from porcine brain), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2), and the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).[6]

-

Procedure: a. A reaction mixture containing tubulin, GTP, and polymerization buffer is prepared and kept on ice to prevent premature polymerization.[6] b. The test compound (this compound) or vehicle control is added to the reaction mixture. c. The reaction is initiated by transferring the mixture to a pre-warmed 37°C microplate reader.[6] d. The absorbance at 340 nm or fluorescence is measured kinetically over a period of time (e.g., 60-90 minutes).[6][9]

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting curves. Inhibitors will show a decrease in the polymerization rate and/or the final plateau of the curve compared to the vehicle control.[6]

The following diagram illustrates the general workflow for an in vitro tubulin polymerization assay.

Caption: Workflow for an in vitro tubulin polymerization assay.

Cell-Based Microtubule Polymerization Assay

This assay assesses the effect of a compound on the microtubule network within intact cells.

Principle: The assay separates the soluble (unpolymerized) and insoluble (polymerized) tubulin fractions from cell lysates. The amount of tubulin in each fraction is then quantified by Western blotting.[1]

Typical Protocol:

-

Cell Culture and Treatment: Cancer cells (e.g., U87) are cultured to a suitable confluency and then treated with this compound, a positive control (e.g., paclitaxel or vinblastine), and a vehicle control for a specified duration.[1]

-

Cell Lysis and Fractionation: a. Cells are lysed in a microtubule-stabilizing buffer. b. The lysate is centrifuged to separate the insoluble pellet (polymerized microtubules) from the soluble supernatant (unpolymerized tubulin dimers).[1]

-

Western Blotting: a. The protein concentrations of the soluble and insoluble fractions are determined. b. Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a membrane. c. The membrane is probed with an antibody against β-tubulin to detect the amount of tubulin in each fraction. A loading control (e.g., GAPDH) is used for the soluble fraction.[1]

-

Data Analysis: The relative amounts of polymerized and unpolymerized tubulin are quantified and compared between the different treatment groups.

Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the microtubule network within cells.

Typical Protocol:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound or controls.[1]

-

Fixation and Permeabilization: Cells are fixed (e.g., with formaldehyde) and then permeabilized (e.g., with Triton X-100) to allow antibody access.[8]

-

Immunostaining: a. Cells are incubated with a primary antibody against β-tubulin. b. A fluorescently labeled secondary antibody is then added to bind to the primary antibody.[1] c. The cell nuclei are counterstained with a DNA dye such as DAPI.[1]

-

Microscopy: The coverslips are mounted on slides and imaged using a fluorescence microscope.

-

Analysis: The morphology of the microtubule network and mitotic spindles is examined for any abnormalities induced by the compound.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle.

Typical Protocol:

-

Cell Culture and Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24 or 48 hours).[3]

-

Cell Staining: a. Cells are harvested and fixed in ethanol. b. The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases is determined based on their DNA content. An increase in the G2/M population indicates cell cycle arrest at this phase.[3]

Conclusion and Future Directions

This compound represents an intriguing example of a molecule with dual pharmacology, initially developed as a kinase inhibitor but later identified as a potent tubulin polymerization inhibitor. Its ability to induce G2/M cell cycle arrest and apoptosis through microtubule disruption underscores its potential as an anticancer therapeutic. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in further investigating the mechanism of action of this compound and similar compounds.

Future research could focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Elucidating the structural features of this compound responsible for its tubulin-binding activity could guide the design of more potent and selective analogs.[10][11][12][13][14]

-

Identification of the Binding Site: Determining the precise binding site of this compound on tubulin would provide valuable insights into its mechanism of inhibition and could facilitate the design of novel inhibitors targeting this site.[15][16][17]

-

In Vivo Efficacy: While in vitro studies have demonstrated significant anticancer activity, further investigation in preclinical animal models is necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.[5]

-

Combination Therapies: Exploring the synergistic potential of this compound with other chemotherapeutic agents could lead to more effective cancer treatment strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibited human gastric cancer cell proliferation by inducing apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 8. benthamopen.com [benthamopen.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of CP-122,721, a second-generation NK-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of a ligand-binding site on tubulin mediating the tubulin–RB3 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CMPD1: A Microtubule-Targeting Agent with Potential in Glioblastoma Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Initially identified as a non-ATP-competitive inhibitor of p38α-mediated MAPK-activated protein kinase 2a (MK2a) phosphorylation, CMPD1 has since been repurposed as a potent microtubule-depolymerizing agent with significant cytotoxic effects against glioblastoma cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a summary of its quantitative effects on cancer cell lines. Signaling pathway and experimental workflow diagrams are included to visually represent its mechanism of action and the methodologies used for its evaluation.

Introduction

This compound was first described as a selective inhibitor of the p38 MAPK signaling pathway, specifically targeting the phosphorylation of MK2a with an apparent Ki of 330 nM.[1] Subsequent research, however, revealed a compelling alternative mechanism for its potent cytotoxic effects, particularly in glioblastoma cell lines. It was discovered that at concentrations effective for inducing cancer cell death, this compound does not inhibit the p38 MAPK-MK2 pathway.[2] Instead, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[2][3] This dual activity, though initially confounding, has opened new avenues for its investigation as a microtubule-targeting therapeutic agent.

Synthesis of this compound

Proposed Synthetic Protocol

This protocol outlines a two-step process starting from commercially available precursors.

Step 1: Synthesis of 4-chlorophenyl isocyanate

4-chloroaniline can be converted to 4-chlorophenyl isocyanate by reacting it with phosgene or a phosgene equivalent like triphosgene.

-

Materials: 4-chloroaniline, triphosgene, dry toluene, triethylamine.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 4-chloroaniline (1 equivalent) in dry toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 equivalents) in dry toluene from the dropping funnel.

-

After the addition is complete, add triethylamine (2.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

-

The filtrate containing 4-chlorophenyl isocyanate is concentrated under reduced pressure and can be used in the next step without further purification.

-

Step 2: Synthesis of 3-(4-chlorophenyl)-N,N-dimethyl-N'-(5-nitro-2-pyridinyl)urea (this compound)

The synthesized 4-chlorophenyl isocyanate is then reacted with 2-amino-5-nitropyridine.

-

Materials: 4-chlorophenyl isocyanate solution from Step 1, 2-amino-5-nitropyridine, dry dichloromethane (DCM).

-

Procedure:

-

In a separate flask, dissolve 2-amino-5-nitropyridine (1 equivalent) in dry DCM under a nitrogen atmosphere.

-

To this solution, add the 4-chlorophenyl isocyanate solution from Step 1 (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, a precipitate of this compound may form. If so, collect the solid by vacuum filtration and wash with cold DCM.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 3-(4-chlorophenyl)-N,N-dimethyl-N'-(5-nitro-2-pyridinyl)urea (this compound).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Biological Activity and Mechanism of Action

Dual Mechanism of Action

This compound was initially characterized as an allosteric inhibitor of p38α, preventing the phosphorylation of its substrate MK2a.[1] However, its cytotoxic effects in glioblastoma cells are independent of this activity.[2] The primary mechanism of its anticancer action is the inhibition of microtubule polymerization.[2][3] This leads to a disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[2]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: p38 MAPK signaling pathway and the initially proposed inhibitory role of this compound.

Caption: The established mechanism of this compound as a microtubule depolymerizing agent.

Quantitative Data

The following tables summarize the key quantitative data for this compound's biological activity.

| Parameter | Value | Assay | Reference |

| Apparent Ki | 330 nM | p38α-mediated MK2a phosphorylation | [1] |

| Cell Line | IC50 (µM) at 72h | Reference |

| U87 | ~1 | [2] |

| U87-EGFRvIII | ~1 | [2] |

| A172 | ~1.5 | [2] |

| U251 | ~2 | [2] |

| Assay | Observation | This compound Concentration | Reference |

| In vitro tubulin polymerization | Dose-dependent inhibition of tubulin polymerization | 1-10 µM | [2] |

| In vivo tubulin polymerization (U87 cells) | Reduction in the polymerized tubulin fraction | 5 µM | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of microtubules from purified tubulin.

-

Materials: Purified porcine brain tubulin, GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), this compound, positive controls (e.g., paclitaxel for stabilization, vinblastine for destabilization), 96-well microplate, temperature-controlled spectrophotometer.

-

Procedure:

-

On ice, prepare a reaction mixture containing tubulin in polymerization buffer supplemented with GTP.

-

Add this compound or control compounds at various concentrations to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin mixture to the wells.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

-

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Materials: Glioblastoma cell lines (e.g., U87, U251), complete culture medium, 96-well plates, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Materials: Glioblastoma cells, culture medium, this compound, phosphate-buffered saline (PBS), ice-cold 70% ethanol, RNase A, propidium iodide (PI) staining solution, flow cytometer.

-

Procedure:

-

Culture cells and treat with this compound or a vehicle control for the desired time (e.g., 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay by Annexin V Staining

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

-

Materials: Glioblastoma cells, culture medium, this compound, Annexin V-FITC, propidium iodide (PI), binding buffer, flow cytometer.

-

Procedure:

-

Treat cells with this compound or a vehicle control for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Live cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.

-

Conclusion

This compound represents a fascinating case of drug repurposing, evolving from a kinase inhibitor to a promising microtubule-targeting agent. Its potent cytotoxic effects against glioblastoma cells, mediated through the disruption of microtubule dynamics, highlight its potential as a lead compound for the development of new anticancer therapies. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and its analogs. Further studies are warranted to explore its in vivo efficacy and to optimize its pharmacological properties for clinical applications.

References

Cellular Targets of CMPD1: A Dual Inhibitor of the p38-MK2 Pathway and Microtubule Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CMPD1, initially identified as a selective, non-ATP-competitive inhibitor of the p38 MAPK-mediated phosphorylation of MAPK-activated protein kinase 2 (MK2), has emerged as a compound with a dual mechanism of action.[1][2] Subsequent research has revealed its potent activity as a microtubule-targeting agent, specifically by inhibiting tubulin polymerization.[3][4] This technical guide provides a comprehensive overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols for target validation, and visual representations of its signaling pathways and experimental workflows. The complex pharmacology of this compound, exhibiting both kinase inhibition and disruption of microtubule dynamics, presents both challenges and opportunities for its therapeutic application, particularly in oncology.

Quantitative Data on this compound's Cellular Targets

The following tables summarize the key quantitative data related to the inhibitory activity and cellular effects of this compound.

Table 1: Inhibitory Activity of this compound

| Target | Parameter | Value | Cell Line/System | Reference |

| p38α-mediated MK2a phosphorylation | Apparent Ki (Kiapp) | 330 nM | In vitro biochemical assay | [1][2][3] |

| Tubulin Polymerization | EC50 | ~0.61 µM | U87 glioblastoma cells | [3] |

Table 2: Cytotoxic Activity of this compound in Various Cell Lines

| Cell Line | Cell Type | EC50/IC50 | Notes | Reference |

| U87 | Glioblastoma | 0.61 µM | - | [3] |

| U87-EGFRvIII | Glioblastoma | Cytotoxic | - | [3] |

| A172 | Glioblastoma | Cytotoxic | - | [3] |

| U251 | Glioblastoma | Cytotoxic | - | [3] |

| Primary Human Glioblastoma | Glioblastoma | Cytotoxic | - | [3] |

| CAL-51 | Breast Cancer | Induces prometaphase arrest at ≥1 µM | - | [5] |

| MDA-MB-231 | Breast Cancer | - | Sensitive to this compound treatment | [6] |

| Human Astrocytes | Normal | Not cytotoxic | - | [3] |

| Mouse Microglial BV-2 | Normal | No toxic effect | - | [3] |

| MEF | Normal | No toxic effect | - | [3] |

| RPE1 | Normal | - | Less sensitive than cancer cells | [6] |

Signaling Pathways and Mechanisms of Action

This compound exerts its cellular effects through two primary mechanisms: inhibition of the p38-MK2 signaling pathway and disruption of microtubule dynamics.

Inhibition of the p38-MK2 Signaling Pathway

This compound was initially characterized as a non-ATP-competitive inhibitor of p38α MAPK-mediated phosphorylation of MK2.[1][2] This pathway is a critical regulator of cellular responses to stress and inflammation. However, studies have shown that at concentrations where this compound is cytotoxic to glioblastoma cells, it does not inhibit the phosphorylation of MK2 or its downstream substrate, Hsp27, suggesting its cytotoxic effects in these cells are independent of MK2 inhibition.[4][7]

Disruption of Microtubule Dynamics

A significant body of evidence points to tubulin as a primary target of this compound's cytotoxic activity.[3][7] this compound acts as a microtubule-destabilizing agent, inhibiting tubulin polymerization and causing microtubule disruption.[4] This leads to defects in mitotic spindle formation, G2/M cell cycle arrest, and ultimately apoptosis in cancer cells.[3][7] Notably, this compound has been shown to preferentially depolymerize microtubules at their plus-ends.[5][6]

Experimental Protocols for Target Identification and Validation

The elucidation of this compound's dual mechanism of action has relied on a combination of biochemical and cell-based assays.

Kinase Inhibition Assays

-

Objective: To determine the inhibitory effect of this compound on p38α-mediated MK2 phosphorylation.

-

Methodology: A non-ATP-competitive kinase assay is performed. This typically involves incubating recombinant p38α and MK2a with ATP and a substrate for MK2. The reaction is carried out in the presence of varying concentrations of this compound. The level of substrate phosphorylation is then quantified, often using a radioactive filter binding assay or an antibody-based detection method (e.g., ELISA). The apparent Ki (Kiapp) is calculated from the dose-response curve. It is crucial to also test for inhibition of p38α-mediated phosphorylation of other substrates like MBP and ATF-2 to assess selectivity.[1][2][3]

Tubulin Polymerization Assays

-

Objective: To assess the direct effect of this compound on the polymerization of tubulin into microtubules.

-

Methodology: In vitro tubulin polymerization is monitored by measuring the change in light scattering or fluorescence of a reporter molecule that binds to polymerized microtubules. Purified tubulin is incubated with GTP at 37°C to induce polymerization in the presence and absence of this compound. The absorbance or fluorescence is measured over time to generate polymerization curves.

Microtubule Dynamics in Live Cells

-

Objective: To visualize the real-time effects of this compound on microtubule dynamics in living cells.

-

Methodology: Total Internal Reflection Fluorescence Microscopy (TIRFM) is a powerful technique for this purpose.[5][6] Cells expressing fluorescently tagged tubulin (e.g., GFP-tubulin) or microtubules labeled with fluorescent probes are imaged. GMPCPP-stabilized microtubule seeds can be used to observe the effects on microtubule plus-end dynamics.[5][6] Parameters such as growth rate, shrinkage rate, and catastrophe frequency are measured before and after the addition of this compound.

Cellular Assays for Cytotoxicity and Mechanism of Action

-

Cell Viability Assays: To determine the cytotoxic effects of this compound, various assays can be employed. The ToxiLight bioassay measures adenylate kinase released from damaged cells.[3] Standard MTT or CellTiter-Glo assays are also commonly used.

-

Cell Cycle Analysis: Flow cytometry of cells stained with a DNA-intercalating dye (e.g., propidium iodide) is used to analyze the distribution of cells in different phases of the cell cycle and to quantify G2/M arrest.[7]

-

Apoptosis Assays: Apoptosis can be detected by Annexin V/propidium iodide staining followed by flow cytometry, or by Western blotting for cleavage of caspase-3 and PARP.

-

Wound Healing Assay: To assess the impact on cell migration, a scratch is made in a confluent monolayer of cells, and the rate of wound closure is monitored over time in the presence or absence of this compound.[6]

-

Immunofluorescence Microscopy: This technique is used to visualize the microtubule network and mitotic spindle organization. Cells are fixed, permeabilized, and stained with antibodies against α-tubulin and other relevant proteins.

Differentiating On-Target vs. Off-Target Effects

A key challenge in studying this compound is to distinguish between effects mediated by MK2 inhibition and those resulting from microtubule disruption.

-

Genetic Approaches: siRNA-mediated knockdown of MK2 is a crucial experiment.[3][4] If the cytotoxic effects of this compound persist in cells lacking MK2, it strongly suggests an MK2-independent mechanism.

-

Pharmacological Comparison: Comparing the cellular phenotype induced by this compound with that of a highly specific MK2 inhibitor (e.g., MK2-IN-3) and known microtubule-targeting agents (e.g., vinblastine, paclitaxel) can provide valuable insights.[3][6]

Summary and Future Directions

This compound is a fascinating small molecule with a dual mechanism of action, targeting both the p38-MK2 signaling pathway and microtubule dynamics. While initially developed as an MK2 inhibitor, its potent anti-tubulin activity appears to be the primary driver of its cytotoxicity in several cancer cell lines.[3][7] This dual activity could be therapeutically advantageous, as inhibiting the p38-MK2 pathway may enhance the efficacy of microtubule-destabilizing agents.[5][6]

For researchers and drug development professionals, it is critical to consider both targets when interpreting experimental data and designing new studies involving this compound. The off-target effect on tubulin is a prominent feature of this compound and should not be overlooked.[3] Future research should focus on further elucidating the interplay between these two mechanisms of action and exploring the therapeutic potential of dual p38-MK2 and microtubule inhibitors in cancer therapy. The selective cytotoxicity of this compound towards cancer cells over normal cells warrants further investigation into the underlying molecular determinants of this selectivity.[3][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CMPD-1 | p38 MAPK | Tocris Bioscience [tocris.com]

- 3. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchers.mq.edu.au [researchers.mq.edu.au]

- 5. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]

- 6. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of CMPD1 in Inducing Mitotic Arrest

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CMPD1, initially characterized as a substrate-selective, non-ATP-competitive inhibitor of the p38/MAPK-activated protein kinase 2 (MK2) pathway, has been repurposed as a potent inducer of mitotic arrest through a mechanism independent of MK2 inhibition.[1][2] Extensive research has revealed that this compound functions as a microtubule-targeting agent, specifically by promoting tubulin depolymerization.[1][3] This action disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation, leading to a robust cell cycle arrest in the G2/M phase. This arrest subsequently triggers cellular apoptosis or leads to polyploidy, with a marked selective cytotoxicity towards cancer cells, particularly glioblastoma and breast cancer, while sparing non-malignant cells.[1][3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of its quantitative effects on the cell cycle, detailed experimental protocols for its study, and visualizations of the key pathways and workflows involved.

Core Mechanism of Action: From Kinase Inhibitor to Microtubule Disruptor

While this compound was developed as an allosteric inhibitor of MK2, its potent anti-proliferative and cytotoxic effects in cancer cells are not mediated by this activity.[1] Studies using siRNA knockdown of MK2 showed no change in the cytotoxic efficacy (IC50) of this compound.[3] Instead, the compound was identified as a novel microtubule-depolymerizing agent.[1]

This compound directly inhibits tubulin polymerization, preventing the assembly of microtubules.[3][5] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which activates the Spindle Assembly Checkpoint (SAC). The SAC holds the cell in mitosis until all chromosomes are correctly attached to the spindle, and the failure to form a spindle results in a prolonged G2/M arrest.[1] This sustained arrest ultimately dictates the cell's fate, often leading to programmed cell death (apoptosis).[1][6]

Figure 1: Logical diagram contrasting the initial hypothesis of this compound's action with its validated mechanism.

Quantitative Data on this compound-Induced Mitotic Arrest

The efficacy of this compound in inducing G2/M arrest and its cytotoxicity are dose-dependent and vary across different cancer cell lines.

Table 1: Cytotoxicity of this compound in Glioblastoma Cells

| Cell Line | IC50 Value | Notes | Reference |

| U87 | Submicromolar | Glioblastoma cell line | [3] |

| Various | Submicromolar | Panel of glioblastoma cell lines | [3] |

| Normal Cells | Minimal Toxicity | Primary human microglia, astrocytes, and neurons | [3] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |

| MKN-45 (Gastric Cancer) | Control (DMSO) | - | - | 14.1% | [6] |

| 0.1 µM this compound | - | - | 21.3% | [6] | |

| 0.3 µM this compound | - | - | 29.0% | [6] | |

| 1.0 µM this compound | - | - | 67.7% | [6] | |

| U87 (Glioblastoma) | Control | - | - | - | [1] |

| 1.0 µM this compound (48h) | Decreased | - | Increased (Dose-dependent) | [1] | |

| 5.0 µM this compound (48h) | Decreased | - | Increased (Dose-dependent) | [1] | |

| MDA-MB-231 (Breast Cancer) | ≥1 µM this compound | - | - | Robust Prometaphase Arrest | [7][8] |

Cellular Fates Following this compound-Induced Mitotic Arrest

Prolonged arrest at the G2/M checkpoint due to this compound treatment leads to one of two primary outcomes: apoptosis or mitotic slippage resulting in polyploidy.

-

Apoptosis : The sustained mitotic arrest triggers the intrinsic apoptotic pathway. This is evidenced by the increase in Annexin-V positive cells, cleavage of Poly (ADP-ribose) polymerase (PARP), a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein BAX.[1][6]

-

Polyploidy : Some cells escape the mitotic block without dividing, a process known as mitotic slippage. This results in cells with a DNA content greater than 4n (polyploidy), which are often genetically unstable and may eventually undergo apoptosis.[1][3]

Figure 2: Signaling pathway showing the cellular consequences of this compound-induced mitotic arrest.

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M) based on DNA content.

-

Cell Culture and Treatment : Plate cells (e.g., U87 or MKN-45) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 µM to 5 µM) or vehicle control (DMSO) for a specified time (e.g., 24-48 hours).[1][6]

-

Cell Harvesting : Aspirate the medium and wash cells with ice-cold Phosphate-Buffered Saline (PBS). Detach the cells using trypsin-EDTA.

-

Fixation : Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight) for fixation.

-

Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Analysis : Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in SubG1 (apoptotic), G1, S, and G2/M phases.[1]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules.

-

Reagents : Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), and purified tubulin (>99% pure).

-

Assay Setup : In a 96-well plate, add tubulin to the polymerization buffer on ice. Add this compound at various concentrations or control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).

-

Initiation and Measurement : Warm the plate to 37°C to initiate polymerization. Measure the change in absorbance (optical density) at 340 nm every minute for 60-90 minutes using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule formation.

-

Interpretation : this compound, as a depolymerizing agent, will inhibit the increase in absorbance compared to the vehicle control.[3]

Immunofluorescence for Microtubule Visualization

This technique allows for the direct visualization of the microtubule network within cells.

-

Cell Culture : Grow cells on sterile glass coverslips in a petri dish. Treat with this compound or DMSO control as required.

-

Fixation : Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Permeabilization : Wash again with PBS and permeabilize the cell membrane with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking : Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.

-

Antibody Staining : Incubate with a primary antibody against α-tubulin overnight at 4°C. Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Mounting and Imaging : Wash again and mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nucleus). Visualize the microtubule structure using a fluorescence or confocal microscope. In this compound-treated cells, a diffuse tubulin signal is expected instead of well-defined microtubule filaments.[3]

Figure 3: Experimental workflow for assessing this compound-induced mitotic arrest in cultured cells.

Conclusion and Future Directions

This compound induces mitotic arrest and subsequent cell death in cancer cells through its potent activity as a tubulin depolymerizing agent. This mechanism is independent of its originally reported function as an MK2 inhibitor. The compound's ability to selectively target cancer cells while sparing normal tissue presents a promising therapeutic window.[1][3] The quantitative data consistently show a robust, dose-dependent accumulation of cells in the G2/M phase across various cancer types.[1][6] Future research should focus on optimizing the drug's properties, such as enhancing its blood-brain barrier permeability for glioblastoma therapy, and exploring its efficacy in combination with other chemotherapeutic agents to overcome resistance and enhance therapeutic outcomes.[3]

References

- 1. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CMPD-1 | p38 MAPK | Tocris Bioscience [tocris.com]

- 6. This compound inhibited human gastric cancer cell proliferation by inducing apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]

- 8. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

CMPD1 and Apoptosis Induction in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The induction of apoptosis, or programmed cell death, in cancer cells is a cornerstone of many therapeutic strategies. This technical guide provides an in-depth overview of the compound CMPD1 and its role in inducing apoptosis in glioblastoma cells. While initially investigated as an inhibitor of MAPK-activated protein kinase 2 (MK2), subsequent research has revealed that this compound's potent cytotoxic effects in glioblastoma are mediated through a distinct mechanism: the disruption of microtubule dynamics, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway. This guide details the molecular mechanisms, summarizes key quantitative data, provides established experimental protocols, and visualizes the critical signaling pathways and workflows.

Mechanism of Action of this compound in Glioblastoma